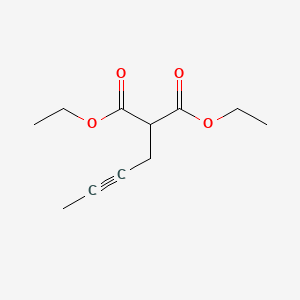

Diethyl 2-(but-2-yn-1-yl)malonate

Description

Pseudotropine hydrochloride is a tropane alkaloid derivative and a stereoisomer of tropine hydrochloride. Its chemical formula is C₈H₁₅NO·HCl (molecular weight: 177.672 g/mol), featuring a bicyclic structure with three defined stereocenters . It is biosynthesized via the NADPH-dependent reduction of tropinone’s 3-carbonyl group to a β-hydroxyl group, catalyzed by tropinone reductase-II—a key enzyme in tropane alkaloid pathways (e.g., atropine, cocaine) . Naturally, pseudotropine occurs in plants like Withania somnifera and Datura species, often alongside tropine, hyoscyamine, and scopolamine .

Key identifiers include:

Propriétés

Formule moléculaire |

C11H16O4 |

|---|---|

Poids moléculaire |

212.24 g/mol |

Nom IUPAC |

diethyl 2-but-2-ynylpropanedioate |

InChI |

InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,5-6,8H2,1-3H3 |

Clé InChI |

YVMXASZMVGXHRQ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(CC#CC)C(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 2-(but-2-yn-1-yl)malonate can be synthesized through the alkylation of diethyl malonate with but-2-yn-1-yl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of but-2-yn-1-yl bromide . The reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the but-2-yn-1-yl bromide, displacing the bromide ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2-(but-2-yn-1-yl)malonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Alkylation: Sodium ethoxide in ethanol, alkyl halides.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

Alkylation: Dialkylated malonates.

Oxidation: Carboxylic acids, ketones.

Substitution: Substituted malonates with different functional groups.

Applications De Recherche Scientifique

Diethyl 2-(but-2-yn-1-yl)malonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential use in the synthesis of biologically active compounds.

Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of diethyl 2-(but-2-yn-1-yl)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile it interacts with .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pseudotropine hydrochloride is compared below with tropane alkaloids and derivatives based on structural, synthetic, and functional properties.

Pseudotropine Hydrochloride vs. Tropine Hydrochloride

Key Differences :

- Stereochemical Reactivity: Pseudotropine’s 3β-OH group shows distinct acylation kinetics compared to tropine’s 3α-OH. For example, pseudotropine derivatives like tigloyl norpseudotropine are synthesized via trifluoroacetic acid-mediated reactions, yielding unique pharmacokinetic profiles .

- Butylylation Reactions : Pseudotropine undergoes stereospecific butylylation, producing products with retained β-configuration, whereas tropine reactions favor α-configuration retention .

Pseudotropine Hydrochloride vs. Atropine and Scopolamine

Key Insights :

- Pseudotropine lacks the esterified tropic acid moiety critical for atropine’s anticholinergic activity. This structural difference renders pseudotropine pharmacologically inert in classical antimuscarinic assays .

- Biosynthetic Role: Both pseudotropine and atropine derive from tropinone but diverge in reductase specificity (pseudotropine via reductase-II; atropine precursors via reductase-I) .

Functional Contrast :

- Unlike pseudotropine, its quaternary ammonium group enhances central nervous system (CNS) exclusion, reducing adverse effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Diethyl 2-(but-2-yn-1-yl)malonate, and how can reaction yields be optimized?

- Methodology :

-

Procedure I : Use diethyl malonate and but-2-yn-1-yl bromide under alkylation conditions. A typical method involves NaH in DMF at 30°C for 5 hours, followed by room-temperature stirring for 10 hours. Yields reach ~60% after purification via column chromatography .

-

Procedure II : Employ rhodium catalysis (RhCl(PPh₃)₃) with NaCH(CO₂Et)₂ and P(OMe)₃ in THF. This method achieves higher yields (~98%) due to improved catalytic efficiency .

-

Optimization : Adjust stoichiometry of the base (e.g., NaH vs. NaOEt) and solvent polarity (DMF vs. THF) to minimize side reactions like over-alkylation .

- Data Table :

| Method | Catalyst/Solvent | Yield | Key Reference |

|---|---|---|---|

| Alkylation (NaH/DMF) | None | 60% | |

| Rhodium-catalyzed | RhCl(PPh₃)₃/THF | 98% |

Q. How does the alkylation of diethyl malonate enolates proceed, and what factors influence regioselectivity?

- Mechanism :

- Deprotonation of diethyl malonate with a strong base (e.g., NaOEt) generates a resonance-stabilized enolate. The enolate attacks electrophiles (e.g., but-2-yn-1-yl bromide) at the α-carbon, forming a C–C bond .

- Electron-withdrawing ester groups increase α-H acidity (pKa ~13), facilitating enolate formation .

- Regioselectivity Factors :

- Steric hindrance: Bulky electrophiles favor less hindered positions.

- Solvent polarity: Polar aprotic solvents (DMF, THF) stabilize the enolate, enhancing reactivity .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Key Methods :

- NMR :

- ¹H NMR: Peaks at δ 1.2–1.4 (ethyl ester CH₃), δ 3.3–3.5 (CH₂ adjacent to alkyne), and δ 4.1–4.3 (ester CH₂) .

- ¹³C NMR: Signals at δ 170 (ester C=O), δ 80–90 (sp-hybridized alkyne carbons) .

- HRMS : Confirm molecular ion [M+Na]⁺ at m/z 351.1566 (calc. 351.1567) .

- IR : Absorbance at ~2200 cm⁻¹ (C≡C stretch) .

Advanced Research Questions

Q. How can transition-metal catalysts enhance the efficiency of synthesizing this compound?

- Catalytic Systems :

- Rhodium complexes (e.g., RhCl(PPh₃)₃) enable milder conditions (30°C vs. 80°C) and higher yields by stabilizing reactive intermediates .

- Palladium catalysts (e.g., Pd(0)/PPh₃) facilitate deconjugative allylation but require rigorous anhydrous conditions .

Q. How can researchers address unexpected byproducts in reactions involving this compound?

- Case Study : Reactions with 2-cyanoacetanilides yield unexpected 2-amino-5-cyano-6-oxo-pyridines instead of the anticipated dihydropyridines. This is attributed to ethoxide-mediated cyclization and ammonia transfer .

- Mitigation Strategies :

- Control base strength (e.g., use weaker bases like K₂CO₃).

- Monitor reaction progress via TLC to isolate intermediates before cyclization .

Q. How should contradictory data on reaction yields (e.g., 60% vs. 98%) be reconciled across studies?

- Analysis :

- NaH/DMF Method : Lower yields stem from competing hydrolysis of the enolate in polar solvents .

- Rh-Catalyzed Method : Superior yields result from faster kinetics and reduced side reactions .

Data Contradiction and Resolution Table

| Issue | Study A (NaH/DMF) | Study B (Rh-Catalyzed) | Resolution Strategy |

|---|---|---|---|

| Yield | 60% | 98% | Use catalytic system |

| Reaction Temperature | 30°C | 30°C | Comparable |

| Byproduct Formation | Moderate | Minimal | Optimize solvent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.